1-Isobutylpyrrolidine-3-carbaldehyde
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Overview
Description
1-Isobutylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity .
Preparation Methods
The synthesis of 1-Isobutylpyrrolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with isobutyl bromide under basic conditions to form 1-isobutylpyrrolidine. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isobutylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 1-isobutylpyrrolidine-3-carboxylic acid, 1-isobutylpyrrolidine-3-methanol, and various substituted derivatives .
Scientific Research Applications
1-Isobutylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Isobutylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-3-carbaldehyde: Lacks the isobutyl group, resulting in different chemical and biological properties.
1-Methylpyrrolidine-3-carbaldehyde: Contains a methyl group instead of an isobutyl group, leading to variations in reactivity and biological activity.
1-Ethylpyrrolidine-3-carbaldehyde:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-10-4-3-9(6-10)7-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
QJHGCKOUHODEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)C=O |
Origin of Product |
United States |
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